molecular formula C12H17NO3 B2947770 3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-65-8

3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2947770
CAS No.: 338399-65-8
M. Wt: 223.272
InChI Key: GNJZWVFYOCEMMT-FNORWQNLSA-N
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Description

3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its versatility and potential in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group-tolerant reaction conditions. The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of Suzuki–Miyaura coupling can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(2-methyl-2-butenyl)-furan: This compound shares a similar furan ring structure but differs in its side chains and functional groups.

    tert-Butyl carbamate: This compound has a similar carbamate group but lacks the furan ring and the specific side chains present in 3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate.

Uniqueness

This compound is unique due to its combination of a furan ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methylbutyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(2)6-9-16-12(14)13-7-5-11-4-3-8-15-11/h3-5,7-8,10H,6,9H2,1-2H3,(H,13,14)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZWVFYOCEMMT-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)NC=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=O)N/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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